Cas no 644986-31-2 (Oxetane, 3-ethyl-3-[[(2-ethylpentyl)oxy]methyl]-(9ci))
644986-31-2 structure
Product Name:Oxetane, 3-ethyl-3-[[(2-ethylpentyl)oxy]methyl]-(9ci)
N.o CAS:644986-31-2
MF:C13H26O2
MW:214.344344615936
CID:2183655
PubChem ID:45095140
Update Time:2025-04-21
Oxetane, 3-ethyl-3-[[(2-ethylpentyl)oxy]methyl]-(9ci) Propriedades químicas e físicas
Nomes e Identificadores
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- Oxetane, 3-ethyl-3-[[(2-ethylpentyl)oxy]methyl]-(9ci)
- 3-ethyl-3-(2-ethylpentoxymethyl)oxetane
- DTXSID20667356
- 644986-31-2
- DB-288314
- 3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane
- 3-Ethyl-3-{[(2-ethylpentyl)oxy]methyl}oxetane
- OXETANE, 3-ETHYL-3-[[(2-ETHYLPENTYL)OXY]METHYL]-
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- Inchi: 1S/C13H26O2/c1-4-7-12(5-2)8-14-9-13(6-3)10-15-11-13/h12H,4-11H2,1-3H3
- Chave InChI: ONWHDDGIEMJHKO-UHFFFAOYSA-N
- SMILES: O1CC(CC)(COCC(CC)CCC)C1
Propriedades Computadas
- Massa Exacta: 214.193280068Da
- Massa monoisotópica: 214.193280068Da
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 8
- Complexidade: 164
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.3
- Superfície polar topológica: 18.5Ų
Oxetane, 3-ethyl-3-[[(2-ethylpentyl)oxy]methyl]-(9ci) Literatura Relacionada
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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